Stereochemical Purity: (S)-Configuration Confirmed vs. Racemic Mixtures
The target compound is unequivocally specified as the (S)-enantiomer, as denoted by its IUPAC name (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide and canonical SMILES containing the [C@H] chiral descriptor . In contrast, racemic mixtures or the (R)-enantiomer are chemically distinct entities that can exhibit divergent biological interactions and synthetic outcomes. While no direct comparative biological data are available for this specific compound, class-level evidence from chiral drug research establishes that enantiomers often display markedly different receptor binding affinities, metabolic rates, and toxicity profiles [1]. The absence of an enantiomeric excess (ee) specification in vendor datasheets indicates that while the (S)-configuration is designated, quantitative ee values are not routinely provided, and researchers requiring high enantiopurity should consider independent chiral HPLC analysis.
| Evidence Dimension | Absolute configuration and chiral purity |
|---|---|
| Target Compound Data | (S)-enantiomer; specific rotation and enantiomeric excess not reported |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer |
| Quantified Difference | Enantiomeric purity difference: unknown (not quantified in vendor documentation) |
| Conditions | Structural specification per vendor IUPAC name and SMILES; biological implications inferred from general chiral recognition principles |
Why This Matters
For applications in asymmetric synthesis or biological target engagement, the (S)-enantiomer is a defined stereochemical entity, and substitution with a racemate or the (R)-enantiomer could introduce uncontrolled variables that compromise experimental reproducibility and interpretation.
- [1] Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery—a mini review. RSC Advances, 14(45), 33429–33448. doi:10.1039/d4ra05694a View Source
